Home > Products > Screening Compounds P14713 > 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine - 22162-53-4

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Catalog Number: EVT-352394
CAS Number: 22162-53-4
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound belonging to the class of pyrrolobenzodiazepines, which are recognized for their diverse biological activities. This compound exhibits a unique molecular structure that combines features of both benzodiazepines and pyrroles, making it a subject of interest in medicinal chemistry and drug design.

Source and Classification

This compound is classified under the category of pyrrolobenzodiazepines, which are tricyclic structures known for their potential therapeutic applications, particularly in oncology and neurology. Pyrrolobenzodiazepines have been studied for their anticancer properties and their ability to interact with various biological targets, including DNA and neurotransmitter receptors . The synthesis and modification of these compounds are ongoing areas of research aimed at enhancing their efficacy and reducing side effects.

Synthesis Analysis

The synthesis of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Key steps often involve:

  • Formation of the pyrrole ring: This can be achieved through the reaction of an amine with a carbonyl compound followed by cyclization.
  • Construction of the diazepine framework: This involves further cyclization reactions that may include condensation reactions with aldehydes or ketones.
  • Reduction steps: Reduction agents such as tin(II) chloride dihydrate or palladium on carbon are frequently employed to achieve the desired dihydro form of the compound .

Recent advancements have introduced novel synthetic routes that enhance yield and selectivity, making the production of this compound more efficient .

Molecular Structure Analysis

The molecular structure of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine can be described as follows:

  • Molecular Formula: C₁₃H₁₃N₃
  • Molecular Weight: Approximately 213.26 g/mol
  • Structural Characteristics: The compound features a fused bicyclic structure comprising a benzene ring fused to a diazepine ring and a pyrrole moiety. The specific arrangement of substituents influences its biological activity significantly.

This structural configuration allows for potential interactions with various biological targets, contributing to its pharmacological profile .

Chemical Reactions Analysis

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine participates in several chemical reactions that can modify its properties:

  • Nucleophilic substitutions: These reactions can introduce various functional groups at specific positions on the diazepine or pyrrole rings.
  • Oxidation reactions: These may convert the dihydro form into more oxidized derivatives, potentially enhancing biological activity.
  • Reactions with electrophiles: The presence of nitrogen atoms in the structure allows for electrophilic attack, leading to diverse derivatives that can be screened for pharmacological activity .
Mechanism of Action

The mechanism of action for 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is primarily related to its interaction with neurotransmitter systems and cellular targets.

  • Binding to GABA receptors: Similar to traditional benzodiazepines, this compound may enhance GABAergic transmission by binding to GABA_A receptors, leading to anxiolytic or sedative effects.
  • DNA intercalation: Some studies suggest that pyrrolobenzodiazepines can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .

These mechanisms contribute to its potential therapeutic applications in treating anxiety disorders and certain types of cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range indicative of its chemical stability.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases which may lead to degradation.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has several scientific applications:

  • Pharmaceutical Development: Investigated for its potential use as an anxiolytic or sedative agent due to its interaction with GABA receptors.
  • Cancer Research: Explored as a lead compound for developing novel anticancer therapies due to its ability to intercalate DNA and inhibit cell proliferation.
  • Biochemical Studies: Used in studies focusing on structure-activity relationships to refine drug design strategies targeting specific biological pathways .
Synthetic Methodologies and Reaction Pathways

Historical Evolution of Pyrrolobenzodiazepine Synthesis

The synthetic exploration of pyrrolobenzodiazepines (PBDs) began with the isolation of anthramycin from Streptomyces refuineus cultures in 1965, marking the discovery of the biologically significant [2,1-c] isomer [1] [3]. Early synthetic efforts faced substantial challenges in ring formation, particularly in achieving the tricyclic architecture with precise stereochemical control. The initial synthetic routes to the [1,2-a] isomer emerged in 1971 when Cheeseman and Rafiq reported the first designed synthesis of pyrrolo[1,2-a][1,4]benzodiazepines through anthranilic acid derivatives and proline precursors [4] [6]. These pioneering methods established foundational cyclization strategies but suffered from low yields and limited functional group tolerance, restricting structural diversification. The 1980s witnessed crucial refinements with the introduction of reductive amination protocols and Schiff base formations, enabling more efficient diazepine ring closure [3]. A significant milestone was the structural elucidation of the PBD-DNA interaction motif in the 1990s, revealing the critical importance of the C11a-(S) configuration for DNA minor groove binding in [2,1-c] isomers, which spurred analogous stereochemical investigations for the [1,2-a] series [1] [4]. This historical progression established the core chemical methodologies that enabled subsequent therapeutic diversification beyond oncology, including the development of cardiovascular agents based on the [1,2-a] scaffold [2].

Table 1: Key Milestones in Pyrrolobenzodiazepine Synthesis

Time PeriodDevelopmentSignificanceKey Compounds
1965Isolation of anthramycinDiscovery of first natural PBD ([2,1-c] isomer)Anthramycin
1971First synthetic pyrrolo[1,2-a][1,4]BZDsFoundation for [1,2-a] scaffold synthesisUnsubstituted core structure
1980sReductive amination protocolsImproved diazepine ring formationVarious C10-substituted derivatives
1990sDNA-binding studiesStereochemical requirements establishedDC-81, Tomaymycin
2000sACE inhibitor applicationsTherapeutic expansion beyond oncology10-substituted 2-hydroxy derivatives

Novel Synthetic Approaches to the [1,2-a][1,4]Diazepine Scaffold

Contemporary methodologies for constructing the benzo-fused diazepine core have diversified significantly beyond classical approaches. Structure-based hybridization has emerged as a powerful strategy, exemplified by the rational design of angiotensin-converting enzyme (ACE) inhibitors incorporating the pyrrolo[1,2-a][1,4]diazepine framework. This approach strategically integrates the proline-like fragment of clinical ACE inhibitors (e.g., Lisinopril) within the tricyclic system, leveraging its inherent conformational constraints for enhanced target binding. The synthesis commences with commercially available homophthalic anhydride, which undergoes cyclodehydration with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in DMSO to yield the core tricyclic system with excellent efficiency (>85% yield) [2].

Parallel innovations include microwave-assisted cyclizations that significantly reduce reaction times from hours to minutes while improving regioselectivity. Transition-metal catalysis, particularly palladium-mediated C-N coupling and copper-catalyzed azide-alkyne cycloadditions (CuAAC), has enabled efficient late-stage diversification at the C10 position. For instance, Suzuki-Miyaura cross-coupling on halogenated precursors permits the introduction of diverse (hetero)aryl groups critical for biological activity modulation [4]. Recent advances also feature photochemical electrocyclization strategies that provide access to structurally complex pentacyclic variants under mild conditions. These modern approaches collectively address historical limitations in molecular complexity generation, enabling the synthesis of previously inaccessible analogs like the potent ACE inhibitor (2R,11aS)-10-((4-bromothiophen-2-yl)methyl)-2-hydroxy-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)dione (5v) with IC₅₀ values of 0.272 μM [2].

Cyclization Strategies for Pyrrolo-Benzodiazepine Core Formation

The formation of the seven-membered diazepine ring constitutes the pivotal step in pyrrolo[1,2-a][1,4]benzodiazepine synthesis, with several strategic approaches demonstrating efficacy:

  • Acid-Catalyzed Lactamization: The most widely employed method involves nucleophilic displacement by the pyrrolidine nitrogen on activated carbonyl groups. This classic approach typically employs anthranilic acid derivatives or isoindolinones reacting with proline or hydroxyproline equivalents. For instance, homophthalic anhydride undergoes ring-opening by hydroxyproline followed by intramolecular amide formation under acidic conditions (e.g., PPMA, polyphosphoric acid trimethylsilyl ester) to yield the diazepinedione core in a single step. This method reliably produces the tricyclic system but requires careful optimization to minimize epimerization at chiral centers [2] [4].

  • Reductive Cyclization: Nitroaryl precursors undergo zinc/acetic acid-mediated reduction followed by spontaneous cyclization via iminium ion intermediates. This strategy effectively constructs the diazepine ring while establishing the C10-N bond. Key advantages include compatibility with diverse C10 substituents and avoidance of racemization at C11a. However, functional group tolerance can be limited, particularly with reducible moieties [3] [6].

  • Transition-Metal Catalyzed Intramolecular Amination: Advanced methodologies employ palladium(0)-catalyzed C-N bond formation for ring closure. This approach demonstrates exceptional functional group compatibility and enables cyclization of sterically hindered substrates inaccessible through classical methods. A representative protocol uses Pd₂(dba)₃/Xantphos with Cs₂CO₃ base in toluene at 110°C, achieving >90% yield for challenging substrates [4].

Table 2: Comparative Analysis of Cyclization Methods

MethodKey Reagents/ConditionsYield RangeAdvantagesLimitations
Acid-Catalyzed LactamizationPPMA, PPA, TFA; 80-120°C60-85%Single-step operation; ScalabilityEpimerization risk; Limited functional group tolerance
Reductive CyclizationZn/AcOH, SnCl₂/HCl; RT-60°C45-75%Establishes C10-N bond; Avoids C11a racemizationPoor compatibility with reducible groups
Pd-Catalyzed Intramolecular AminationPd₂(dba)₃, Xantphos, Cs₂CO₃; 110°C75-95%Excellent functional group tolerance; Handles steric hindranceCatalyst cost; Requires anhydrous conditions
Microwave-Assisted CyclizationDMSO, 150-180°C, 15-30 min70-90%Rapid; Improved regioselectivitySpecialized equipment needed

Key Intermediates and Functionalization Techniques

Strategic intermediate design enables precise molecular editing of the pyrrolobenzodiazepine core for structure-activity relationship (SAR) exploration. The C10-unsubstituted dilactam (2R,11aS)-2-hydroxy-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)dione serves as the fundamental scaffold for N-functionalization. This intermediate possesses a secondary amine at N10 that undergoes efficient alkylation with diverse electrophiles, including alkyl halides, α-haloketones, and heteroaryl methyl halides [2].

Advanced functionalization techniques include:

  • Regioselective C8 Electrophilic Substitution: The electron-rich aromatic ring undergoes halogenation (Br₂/CHCl₃) exclusively at C8, providing handles for cross-coupling (Suzuki, Sonogashira). This position tolerates significant steric bulk without distorting the tricyclic core conformation [4].
  • Stereoselective C2 Hydroxylation: The C2 position undergoes diastereoselective oxidation using m-CPBA or Davis oxaziridine reagents to install the (R)-hydroxy group crucial for ACE inhibition. This transformation proceeds with >90% de when the C11a chiral center is already established [2].
  • C10 Diversification via Reductive Amination: Aldehyde substrates react with the N10 amine under NaBH₃CN mediation to introduce alkyl, arylalkyl, and heterocyclic methylene groups. This method proved essential for developing the clinical candidate 5v featuring the (4-bromothiophen-2-yl)methyl moiety, which enhances target binding through hydrophobic interactions [2].
  • Click Chemistry for Complex Conjugates: Azide-functionalized intermediates undergo CuAAC with alkynes to incorporate triazole-linked pharmacophores, enabling the construction of bifunctional molecules without racemization [6].

Table 3: Key Functionalization Sites and Techniques

PositionFunctionalizationReagents/ConditionsApplications
N10AlkylationR-X, K₂CO₃, DMF, 60°CIntroduction of lipophilic/pharmacophoric groups
C8BrominationBr₂, CHCl₃, 0°CHalogen handle for cross-coupling
C2Hydroxylationm-CPBA, CH₂Cl₂, -20°CInstallation of ACE-binding pharmacophore
N10Reductive AminationR-CHO, NaBH₃CN, MeOHIntroduction of (hetero)arylalkyl groups
C7Glycosylation (Biosynthetic)Enzymatic (in natural [2,1-c] PBDs)Enhanced DNA binding in sibiromycin analogs

Challenges in Stereochemical Control and Regioselectivity

The asymmetric synthesis of 10,11-dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepines confronts significant challenges in stereochemical control, primarily centered on the configurationally labile C11a stereocenter. This chiral center governs the molecule's three-dimensional orientation, critically influencing biological activity. In DNA-interactive [2,1-c] isomers, the (S)-configuration at C11a confers optimal isohelicity for minor groove binding [1] [3]. Although less studied for the [1,2-a] series, crystallographic data confirms analogous conformational preferences. Key challenges include:

  • Epimerization During Cyclization: The diazepine ring closure typically proceeds via iminium ion intermediates prone to racemization under acidic conditions. This is particularly problematic in acid-catalyzed lactamization methods where elevated temperatures accelerate epimerization. Mitigation strategies include employing protic solvents (e.g., n-BuOH) that stabilize the transition state and conducting reactions at reduced temperatures (<60°C) [4].

  • Diastereoselective Reduction: Access to saturated C-ring variants requires stereocontrolled reduction of the pyrrole moiety. Conventional catalytic hydrogenation (H₂/Pd-C) typically yields undesired cis-fused products due to substrate adsorption on the catalyst surface. Chiral oxazaborolidine catalysts (CBS reduction) enable access to both (R) and (S) configured products with >90% ee but require expensive catalysts and anhydrous conditions [6].

  • Regioselective A-Ring Substitution: Electrophilic aromatic substitution favors C8 over C7 due to electronic activation by the adjacent lactam carbonyl. Achieving C7 functionalization requires protective group strategies or directed ortho-metalation. For instance, sibiromycin biosynthesis employs enzymatic glycosylation at C7 to enhance DNA binding affinity—a transformation difficult to replicate synthetically [3].

  • Conformational Dynamics Impacting Reactivity: The equilibrium between imine, carbinolamine, and carbinolamine ether forms introduces reactivity complications. Nuclear magnetic resonance (NMR) studies reveal rapid interconversion in solution, complicating reaction monitoring and purification. Storage as carbinolamine ether derivatives (e.g., methoxy forms) enhances stability but requires reactivation before biological evaluation [3].

Recent advances addressing these challenges include enzymatic desymmetrization of meso-intermediates using lipases or esterases (>95% ee) and dynamic kinetic resolutions during nucleophilic additions to iminium species. Computational modeling (DFT calculations) now guides protecting group selection to minimize epimerization, predicting steric and electronic influences on transition state stability [2] [4].

Properties

CAS Number

22162-53-4

Product Name

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

IUPAC Name

6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2

InChI Key

POAQFKSUTQWHMZ-UHFFFAOYSA-N

SMILES

C1C2=CC=CN2CC3=CC=CC=C3N1

Canonical SMILES

C1C2=CC=CN2CC3=CC=CC=C3N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.